![molecular formula C23H22N2O5 B12157204 N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B12157204.png)
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a benzofuran ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with 1-methyl-1H-indole, the compound is reacted with an appropriate aldehyde under acidic conditions to form the corresponding indole derivative.
Synthesis of the Benzofuran Intermediate: The benzofuran ring is synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under basic conditions.
Coupling Reaction: The indole derivative and the benzofuran intermediate are coupled using a condensation reaction, often facilitated by a catalyst such as p-toluenesulfonic acid.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the acetamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes or receptors that interact with the indole or benzofuran moieties.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(benzofuran-6-yl)acetamide: Lacks the indole moiety, potentially altering its biological activity.
N-(2-methoxyethyl)-2-(indol-3-yl)acetamide: Lacks the benzofuran ring, which may affect its chemical reactivity and applications.
Uniqueness
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide is unique due to its combination of indole and benzofuran rings, which confer distinct chemical and biological properties not found in simpler analogs.
Biological Activity
N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H23N2O4
- Molar Mass : 414.88 g/mol
- CAS Number : 510722-82-4
These properties suggest a complex structure that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : Studies indicate that this compound exhibits agonistic activity towards certain GPCRs, notably the α2A adrenergic receptor and cannabinoid receptors (CB1 and CB2). These interactions can influence pathways related to neurotransmission and pain modulation .
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) activity, which is relevant for its anti-inflammatory properties. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory conditions .
- Neurite Outgrowth Stimulation : In vitro studies have demonstrated that this compound promotes neurite outgrowth in neuronal cultures, indicating its potential role in neuroregeneration and repair following injury .
Neuroprotective Effects
A study published in Nature explored the neuroprotective effects of similar indole-based compounds in models of spinal cord injury. The findings suggested that compounds with structures resembling N-(2-methoxyethyl)-2-{...} can enhance neuronal survival and promote functional recovery post-injury .
Anticancer Properties
Research conducted on multicellular spheroids revealed that compounds similar to N-(2-methoxyethyl)-2-{...} exhibit significant anticancer activity. The study highlighted their ability to induce apoptosis in cancer cell lines while sparing normal cells, thus presenting a promising avenue for cancer therapy .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C23H22N2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
InChI |
InChI=1S/C23H22N2O5/c1-25-13-15(17-5-3-4-6-19(17)25)11-21-23(27)18-8-7-16(12-20(18)30-21)29-14-22(26)24-9-10-28-2/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,26)/b21-11+ |
InChI Key |
UOUAAWNSGSSFPB-SRZZPIQSSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OCC(=O)NCCOC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)NCCOC |
Origin of Product |
United States |
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